molecular formula C7H16ClNO B1379503 (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride CAS No. 1803592-77-9

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B1379503
CAS No.: 1803592-77-9
M. Wt: 165.66 g/mol
InChI Key: RUNMAUGNBHCLQB-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H16ClNO. It is a derivative of oxolane, featuring a methanamine group attached to the 2-position of the oxolane ring, which is further substituted with two methyl groups at the 5-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the cyclization of a suitable precursor to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, where an amine group replaces a leaving group on the oxolane ring.

    Methylation: The final step involves the methylation of the oxolane ring at the 5-position using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

Scientific Research Applications

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The oxolane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    (5-Methyloxolan-2-yl)methanamine hydrochloride: Lacks one methyl group at the 5-position, resulting in different steric and electronic properties.

    (5,5-Dimethyloxolan-2-yl)ethanamine hydrochloride: Contains an ethanamine group instead of a methanamine group, affecting its reactivity and binding properties.

Uniqueness: (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These properties make it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-8)9-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMAUGNBHCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-77-9
Record name 2-Furanmethanamine, tetrahydro-5,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,5-dimethyloxolan-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride
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